GA11

描述

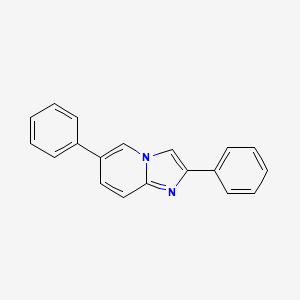

Structure

2D Structure

3D Structure

属性

CAS 编号 |

851053-64-0 |

|---|---|

分子式 |

C19H14N2 |

分子量 |

270.3 g/mol |

IUPAC 名称 |

2,6-diphenylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C19H14N2/c1-3-7-15(8-4-1)17-11-12-19-20-18(14-21(19)13-17)16-9-5-2-6-10-16/h1-14H |

InChI 键 |

LETMYYZWCFHZLY-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GA11; GA-11; GA 11; |

产品来源 |

United States |

Foundational & Exploratory

The Function of GNA11 Protein in Cells: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine nucleotide-binding protein subunit alpha-11 (GNA11) is a critical signaling protein that functions as the alpha subunit (Gα11) of the heterotrimeric G11 protein complex. As a member of the Gq/11 class of G proteins, it acts as a molecular switch, transducing signals from G protein-coupled receptors (GPCRs) to intracellular effector proteins. This process modulates a wide array of cellular functions, including proliferation, differentiation, and apoptosis.[1][2] Somatic activating mutations in the GNA11 gene are primary oncogenic drivers in a majority of uveal melanoma cases and are also found in other melanocytic neoplasms like blue nevi.[3][4] Furthermore, germline mutations are associated with disorders of calcium homeostasis.[1][2] This guide provides a comprehensive overview of the core function of GNA11, its associated signaling pathways, its role in disease, and detailed methodologies for its study.

Core Function and Mechanism of GNA11

GNA11 is the protein product of the GNA11 gene and serves as the alpha subunit of the G11 heterotrimeric G protein complex, which also includes beta (Gβ) and gamma (Gγ) subunits.[1][5] This complex is a key transducer in various transmembrane signaling systems.[6]

The fundamental function of GNA11 revolves around a regulated cycle of GTP binding and hydrolysis:

-

Inactive State : In its resting state, Gα11 is bound to Guanosine Diphosphate (GDP) and complexed with the Gβγ dimer at the inner surface of the plasma membrane.[5][7]

-

Activation : Upon the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a corresponding GPCR, the receptor undergoes a conformational change. This activated GPCR then acts as a Guanine Nucleotide Exchange Factor (GEF) for the G11 complex, promoting the dissociation of GDP from Gα11.[5][8]

-

Signal Transduction : GTP, which is more abundant in the cell than GDP, rapidly binds to the now-empty nucleotide-binding pocket of Gα11. This binding induces a conformational change in Gα11, causing it to dissociate from both the GPCR and the Gβγ dimer.[9][10] The freed, GTP-bound Gα11 and the Gβγ dimer are now active and can interact with and modulate downstream effector proteins.[9]

-

Termination : The Gα11 subunit possesses intrinsic, albeit slow, GTPase activity, which hydrolyzes the bound GTP back to GDP.[7] This hydrolysis is significantly accelerated by Regulator of G protein Signaling (RGS) proteins, which act as GTPase-Activating Proteins (GAPs).[8][9] The resulting GDP-bound Gα11 re-associates with a Gβγ dimer, terminating the signal and returning the complex to its inactive state, ready for another activation cycle.

Mutations that impair this intrinsic GTPase activity, such as those at codons Q209 and R183, lock Gα11 in a perpetually active, GTP-bound state, leading to constitutive downstream signaling independent of GPCR activation.[11][12]

GNA11 Signaling Pathways

Activated Gα11 primarily signals through Phospholipase C beta (PLCβ), but also engages other key cellular pathways. These pathways are crucial for normal cell function and are constitutively activated by oncogenic GNA11 mutations.

Canonical PLCβ/PKC/MAPK Pathway

The best-established pathway for Gαq/11 class proteins involves the activation of PLCβ.[3][9]

-

PLCβ Activation : GTP-bound Gα11 binds to and activates PLCβ at the plasma membrane.[5][9]

-

Second Messenger Production : Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7][9]

-

Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9]

-

PKC and MAPK Activation : DAG and the increased intracellular Ca2+ concentration synergistically activate isoforms of Protein Kinase C (PKC).[3] Activated PKC then initiates a phosphorylation cascade, including the Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately regulates transcription factors involved in cell proliferation and survival.[3][13]

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. GNA11 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in GNA11 in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. sinobiological.com [sinobiological.com]

- 7. uniprot.org [uniprot.org]

- 8. mdpi.com [mdpi.com]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. blog.addgene.org [blog.addgene.org]

- 11. GNAQ/GNA11-Related Benign and Malignant Entities—A Common Histoembriologic Origin or a Tissue-Dependent Coincidence [mdpi.com]

- 12. GNAQ/GNA11-Related Benign and Malignant Entities—A Common Histoembriologic Origin or a Tissue-Dependent Coincidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of GNA11 in Signal Transduction: A Technical Guide for Researchers

An In-depth Examination of Gα11-Mediated Signaling Pathways, Associated Pathologies, and Experimental Methodologies

The GNA11 gene, encoding the guanine nucleotide-binding protein alpha-11 subunit (Gα11), is a critical component of intracellular signaling cascades. As a member of the Gq/11 class of G proteins, Gα11 functions as a molecular switch, transducing signals from G protein-coupled receptors (GPCRs) to downstream effectors, thereby regulating a multitude of cellular processes. Dysregulation of GNA11 signaling, primarily through activating mutations, is implicated in various human diseases, most notably uveal melanoma and disorders of calcium homeostasis. This technical guide provides a comprehensive overview of the role of GNA11 in signal transduction, presents quantitative data on its mutations, details key experimental protocols for its study, and visualizes the intricate pathways it governs.

Core Function and Canonical Signaling Pathway

GNA11 is an alpha subunit of a heterotrimeric G protein complex, which also comprises beta (Gβ) and gamma (Gγ) subunits.[1][2] In its inactive state, Gα11 is bound to GDP and associated with the Gβγ dimer at the plasma membrane. Upon activation of a cognate GPCR by an extracellular ligand, the receptor undergoes a conformational change, acting as a guanine nucleotide exchange factor (GEF) for the Gα11 subunit. This promotes the exchange of GDP for GTP, leading to a conformational change in Gα11 and its dissociation from both the GPCR and the Gβγ dimer.[3][4]

The GTP-bound, active Gα11 then interacts with its primary effector, phospholipase C-β (PLC-β).[5][6] This interaction stimulates the enzymatic activity of PLC-β, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] The resulting increase in intracellular calcium concentration activates various calcium-dependent proteins, including calmodulin and certain protein kinase C (PKC) isoforms. DAG remains in the plasma membrane and, in conjunction with the elevated calcium levels, activates conventional and novel PKC isoforms.[8][9] The activation of PKC initiates a cascade of phosphorylation events that modulate the activity of numerous downstream proteins, ultimately influencing cellular processes such as proliferation, differentiation, apoptosis, and metabolism.[8][10] The signaling is terminated by the intrinsic GTPase activity of Gα11, which hydrolyzes the bound GTP back to GDP, allowing it to re-associate with the Gβγ dimer and return to its inactive state.[11]

Downstream Signaling Networks

The canonical Gα11-PLC-β pathway diverges to activate several critical downstream signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and Hippo-YAP pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of PKC by DAG is a key step in linking Gα11 signaling to the MAPK/ERK pathway.[8] PKC can phosphorylate and activate Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[1][7] Constitutive activation of the MAPK pathway is a hallmark of many cancers, and activating mutations in GNA11 are a primary driver of this pathway in uveal melanoma.[7][8]

Hippo-YAP Pathway

Recent evidence has established a crucial link between Gα11 signaling and the Hippo-YAP pathway, a key regulator of organ size and cell proliferation.[12] Activating mutations in GNA11 can lead to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[13] This can occur through a non-canonical pathway involving the Rho GTPase and actin cytoskeleton dynamics.[12] In the nucleus, YAP partners with transcription factors, such as TEAD, to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[13] The dysregulation of the Hippo-YAP pathway is a significant contributor to the oncogenic activity of mutant GNA11.[12]

GNA11 Mutations in Disease

Somatic activating mutations in the GNA11 gene are frequently found in several diseases, leading to constitutive, receptor-independent activation of Gα11 signaling. These mutations typically occur at two hotspots: glutamine 209 (Q209) and arginine 183 (R183).[1][14] The Q209 mutations, most commonly Q209L, result in a near-complete loss of GTPase activity, locking Gα11 in a perpetually active state.[9] Mutations at the R183 residue, such as R183C, also lead to constitutive activation, albeit to a lesser extent than Q209 mutations.[9]

Uveal Melanoma

Uveal melanoma is the most common primary intraocular malignancy in adults, and activating mutations in GNA11 or its paralog GNAQ are found in approximately 80-90% of cases.[8][15] These mutations are considered early, initiating events in the development of this cancer.[14] The constitutive activation of Gα11 drives the proliferation of uveal melanocytes through the sustained activation of the MAPK and Hippo-YAP pathways.[8][12]

Autosomal Dominant Hypocalcemia Type 2

Germline activating mutations in GNA11 are the cause of autosomal dominant hypocalcemia type 2.[2] This condition is characterized by low blood calcium levels (hypocalcemia) due to the over-suppression of parathyroid hormone (PTH) secretion. The mutated Gα11 protein, part of the calcium-sensing receptor signaling pathway in the parathyroid gland, leads to a state of continuous signaling that inhibits PTH release, even in the presence of low calcium levels.[2]

Quantitative Data on GNA11 Mutations

The following tables summarize quantitative data regarding the frequency of GNA11 mutations in uveal melanoma.

| Mutation | Location | Frequency in Primary Uveal Melanoma | Frequency in Uveal Melanoma Metastases | Reference(s) |

| GNA11 Q209L | Exon 5 | 31.9% - 92.1% of GNA11 mutations | 56.5% | [1][14][16] |

| GNA11 Q209P | Exon 5 | 2.7% of GNA11 mutations | - | [15] |

| GNA11 R183C | Exon 4 | 4.4% of GNA11 mutations | - | [1][16] |

| Study Population | GNAQ Mutation Frequency | GNA11 Mutation Frequency | Total GNAQ/GNA11 Mutation Frequency | Reference(s) |

| Caucasian | 40% - 50% | 30% - 40% | ~83% | [1] |

| Japanese | 26.3% | 31.6% | 57.9% | [1] |

| Chinese | Lower than Caucasian | Lower than Caucasian | Lower than Caucasian | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GNA11 signal transduction.

CRISPR-Cas9 Mediated Knockout of GNA11

This protocol outlines the generation of a GNA11 knockout cell line using the CRISPR-Cas9 system to study the loss-of-function phenotypes.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting GNA11

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Puromycin

-

DNA extraction kit

-

PCR primers flanking the gRNA target site

-

Sanger sequencing reagents

-

Primary antibody against Gα11

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Protocol:

-

gRNA Design: Design two or more gRNAs targeting an early exon of the GNA11 gene to maximize the likelihood of generating a loss-of-function frameshift mutation.

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the GNA11-targeting gRNA and Cas9, along with the packaging plasmids. Harvest the lentiviral supernatant 48-72 hours post-transfection.

-

Transduction: Transduce the target cell line with the collected lentivirus.

-

Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

-

Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) to isolate clonal populations.

-

Genomic DNA Extraction and PCR: Expand the single-cell clones and extract genomic DNA. Perform PCR using primers that flank the gRNA target region.

-

Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

-

Western Blot Validation: Confirm the absence of the Gα11 protein in the knockout clones by Western blot analysis using a Gα11-specific antibody.

Inositol Phosphate (IP) Accumulation Assay (HTRF)

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of the Gα11-PLC pathway.

Materials:

-

Cells expressing the GPCR of interest and GNA11 (wild-type or mutant)

-

HTRF IP-One assay kit (contains IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer)

-

Lithium chloride (LiCl)

-

Agonist for the GPCR of interest

-

White 384-well plates

-

HTRF-compatible plate reader

Protocol:

-

Cell Seeding: Seed cells into a white 384-well plate and allow them to attach overnight.

-

Stimulation: Replace the culture medium with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Agonist Addition: Add the GPCR agonist at various concentrations to the appropriate wells. Include control wells with no agonist.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate conjugate) in lysis buffer to all wells.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for the donor (Cryptate) and acceptor (d2).

-

Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) and plot the data as a function of agonist concentration to determine the EC50.

RhoA Activation Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound RhoA, a downstream effector of Gα11 signaling.

Materials:

-

G-LISA RhoA Activation Assay Kit (contains a 96-well plate coated with a Rho-GTP-binding protein, lysis buffer, binding buffer, anti-RhoA antibody, HRP-labeled secondary antibody, and detection reagents)

-

Cell lysates from cells with varying GNA11 activity

-

Orbital microplate shaker

-

96-well plate spectrophotometer

Protocol:

-

Cell Lysis: Lyse cells using the provided lysis buffer and quantify the protein concentration.

-

Sample Preparation: Equalize the protein concentration of all samples.

-

Binding: Add the cell lysates to the wells of the Rho-GTP-binding plate. Incubate on an orbital shaker at 4°C for 30 minutes to allow active RhoA to bind.

-

Washing: Wash the wells to remove unbound proteins.

-

Primary Antibody Incubation: Add the anti-RhoA primary antibody to each well and incubate at room temperature for 45 minutes.

-

Washing: Wash the wells to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-labeled secondary antibody and incubate at room temperature for 45 minutes.

-

Washing: Wash the wells to remove unbound secondary antibody.

-

Detection: Add the HRP detection reagent and measure the absorbance at 490 nm using a microplate spectrophotometer.

-

Data Analysis: The absorbance is directly proportional to the amount of active RhoA in the sample.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Canonical Gα11 signaling pathway.

Caption: Downstream MAPK and Hippo-YAP pathways.

Caption: CRISPR-Cas9 knockout workflow for GNA11.

References

- 1. Mutations in GNA11 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 3. resources.revvity.com [resources.revvity.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein preparation for LC-MS/MS analysis [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Combined PKC and MEK inhibition in uveal melanoma with GNAQ and GNA11 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GNAQ/GNA11-Related Benign and Malignant Entities—A Common Histoembriologic Origin or a Tissue-Dependent Coincidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. universalbiologicals.com [universalbiologicals.com]

- 14. Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. universalbiologicals.com [universalbiologicals.com]

mechanism of action of GNA11 in uveal melanoma

An In-Depth Technical Guide to the Mechanism of Action of GNA11 in Uveal Melanoma Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults. A vast majority of these tumors, approximately 80-90%, are driven by mutually exclusive, somatic activating mutations in the genes GNAQ and GNA11.[1] These genes encode the Gαq and Gα11 subunits of heterotrimeric G proteins, respectively. Mutations in GNA11, most commonly affecting the glutamine residue at position 209 (Q209L), result in a constitutively active Gα11 subunit that is incapable of hydrolyzing GTP.[2] This perpetual "ON" state triggers a cascade of downstream signaling pathways, fundamentally driving tumorigenesis. This document provides a detailed technical overview of the GNA11 signaling mechanism, key downstream effector pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for studying this pathway.

The Core GNA11 Signaling Mechanism

The canonical Gα11 signaling pathway is initiated by G protein-coupled receptors (GPCRs). Upon ligand binding, the GPCR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα11 subunit. This activation causes the dissociation of Gα11-GTP from the Gβγ dimer. In uveal melanoma, oncogenic mutations in GNA11 (e.g., Q209L or R183C) abrogate the intrinsic GTPase activity of the Gα11 subunit, leading to its constitutive, receptor-independent activation.[2]

The primary effector of activated Gα11 is Phospholipase C-beta (PLCβ) .[1][3] Gα11-GTP binds to and activates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane.

The combination of increased intracellular Ca2+ and the presence of DAG in the membrane synergistically activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][4] This activation of PKC represents a critical node, from which multiple oncogenic signaling pathways are propagated.

Key Downstream Effector Pathways

The constitutive activation of the GNA11-PLCβ-PKC axis drives several downstream pathways crucial for melanoma cell proliferation, survival, and invasion.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central driver of cell proliferation. In GNA11-mutant UM, PKC directly and indirectly activates the MAPK cascade, leading to the sequential phosphorylation and activation of RAF -> MEK -> ERK .[4][5] Phosphorylated ERK (p-ERK) then translocates to the nucleus to activate transcription factors that promote cell cycle progression. This reliance on PKC for MAPK activation is a key feature of GNA11-mutant UM.[6] One identified intermediary linking PKC to the RAS-RAF step is the protein RasGRP3.[7]

YAP Pathway

Yes-associated protein (YAP) is a transcriptional co-activator and a key effector of the Hippo tumor suppressor pathway. In GNA11-mutant UM, YAP is activated through a Hippo-independent mechanism involving the TRIO-Rho/Rac signaling circuit .[5][8] This leads to the nuclear translocation of YAP, where it promotes the expression of genes involved in cell growth and proliferation.

PI3K/AKT Pathway

While the MAPK pathway is a primary consequence of GNA11 mutation, the PI3K/AKT pathway is also implicated. Evidence suggests that PI3K/AKT signaling can be activated downstream of GNA11 and may contribute to resistance to MAPK or PKC pathway inhibitors.[9]

Quantitative Data Summary

GNA11 Mutation Frequencies

Somatic mutations in GNA11 are a key initiating event in uveal melanoma and related neoplasms. Their frequency increases with disease progression.

| Neoplasm Type | GNA11 (Q209) Mutation Frequency | GNAQ (Q209) Mutation Frequency | Citation |

| Blue Nevi | 7% | 55% | [8][10] |

| Primary Uveal Melanoma | 32% | 45% | [8][10] |

| Metastatic Uveal Melanoma | 57% | 22% | [8][10] |

Preclinical Inhibitor Sensitivity (IC50)

The sensitivity of GNA11-mutant cell lines to targeted inhibitors is a critical preclinical metric. PKC inhibitors show selective activity in GNAQ/11-mutant lines.

| Cell Line | GNAQ/11 Mutation | PKC Inhibitor (AEB071) IC50 (µM) | MEK Inhibitor (PD0325901) IC50 (µM) | Citation |

| OMM-GN11 | GNA11 (Q209L) | ~1.5 | ~0.002 | [3] |

| UPMD-1 | GNA11 (Q209L) | ~2.0 | ~0.003 | [3] |

| 92-1 | GNAQ (Q209L) | ~2.5 | < 0.001 | [3] |

| Mel270 | GNAQ (Q209L) | ~2.5 | ~0.002 | [3] |

| SK-MEL-2 | WT | > 10 | ~0.001 | [3] |

| IPC-298 | WT | > 10 | ~0.001 | [3] |

Note: IC50 values are approximated from published graphs and serve as a comparative reference.

Clinical Trial Data for PKC Inhibitors

Clinical trials targeting the GNA11 pathway have primarily focused on PKC inhibitors, such as Darovasertib (IDE196).

| Therapy | Trial Phase | Patient Population | Key Outcomes | Citation |

| Darovasertib (IDE196) + Crizotinib | Phase 2 (First-Line) | Metastatic Uveal Melanoma | Disease Control Rate: 90% | [6] |

| Darovasertib (IDE196) + Crizotinib | Phase 1/2 | Metastatic Uveal Melanoma | Median Overall Survival: 21.1 months | [11] |

| Darovasertib (IDE196) Monotherapy | Phase 1 | Metastatic Uveal Melanoma | 1-Year Overall Survival: 57% | [7] |

Experimental Protocols

Protocol: Western Blot for Pathway Activation

This protocol is for assessing the phosphorylation status of key downstream effectors like ERK and MARCKS (a PKC substrate) in GNA11-mutant UM cell lines following treatment with a PKC inhibitor.

-

Cell Culture and Treatment:

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[13]

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% or 12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).

-

Incubate with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-MARCKS (a PKC substrate)[5]

-

GAPDH or α-Tubulin (loading control)

-

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels and then to the loading control.[14]

-

Protocol: Cell Viability Assay

This protocol uses a resazurin-based reagent (PrestoBlue™) to assess the impact of targeted inhibitors on the viability of UM cell lines.

-

Cell Seeding:

-

Compound Treatment:

-

Viability Measurement:

-

Data Acquisition and Analysis:

-

Read fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm with a 600 nm reference) using a microplate reader.[16] Fluorescence is generally more sensitive.

-

Subtract the average background reading from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol: In Vivo Xenograft Mouse Model

This protocol describes an orthotopic xenograft model to evaluate the efficacy of a therapeutic agent on GNA11-mutant UM tumor growth in vivo.

-

Animal Model and Cell Preparation:

-

Orthotopic (Suprachoroidal) Injection:

-

Anesthetize the mouse according to approved institutional protocols.

-

Under a surgical microscope, make a small conjunctival incision to expose the sclera.

-

Using a fine-gauge needle (e.g., 33-gauge), carefully inject the 2-5 µL cell suspension into the suprachoroidal space.[20]

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth weekly using a suitable imaging modality (e.g., fundoscopy, ultrasound, or bioluminescence imaging if cells express luciferase).[19]

-

Once tumors reach a palpable or measurable size, randomize mice into treatment and control groups.

-

Administer the therapeutic agent (e.g., Darovasertib) and vehicle control via the appropriate route (e.g., oral gavage) according to the planned dosing schedule.

-

-

Endpoint and Analysis:

-

Measure tumor volume regularly (e.g., twice weekly) with calipers if the tumor becomes extraocular, or via imaging.

-

The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size limit or if signs of distress are observed.

-

At the end of the study, harvest the primary tumor and metastatic organs (especially the liver) for downstream analysis, such as histology (H&E staining), immunohistochemistry (e.g., for p-ERK), or Western blotting.[20]

-

Experimental and Therapeutic Workflow

The preclinical evaluation of a novel drug targeting GNA11-mutant uveal melanoma follows a structured pipeline from in vitro validation to in vivo efficacy testing.

References

- 1. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. HDAC inhibition enhances the in vivo efficacy of MEK inhibitor therapy in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined PKC and MEK inhibition in uveal melanoma with GNAQ and GNA11 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ideayabio.com [ideayabio.com]

- 7. Frontiers | Darovasertib, a novel treatment for metastatic uveal melanoma [frontiersin.org]

- 8. Mutations in GNA11 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PKC-independent PI3K signalling diminishes PKC inhibitor sensitivity in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xenograft Mouse Model of Human Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Publications [research.jefferson.edu]

- 12. Protein kinase inhibitor responses in uveal melanoma reflects a diminished dependency on PKC-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Protein Kinase C Inhibitors Sensitize GNAQ Mutant Uveal Melanoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Preclinical Evaluation of Trabectedin in Combination With Targeted Inhibitors for Treatment of Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to GNA11 Downstream Signaling and the MAPK/ERK Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanine nucleotide-binding protein alpha-11 (GNA11), a member of the Gαq/11 class of G-protein alpha subunits, is a critical transducer of signals from G-protein coupled receptors (GPCRs) to intracellular effector systems. Activating somatic mutations in the GNA11 gene, most commonly affecting the Q209 and R183 codons, are primary oncogenic drivers in a significant majority of uveal melanoma (UM) cases and are also found in other conditions like blue nevi.[1][2][3][4] These mutations abrogate the intrinsic GTPase activity of the GNA11 protein, leading to its constitutive activation and persistent stimulation of downstream signaling cascades, independent of GPCR engagement.[1][3][5]

The most well-characterized downstream effector pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) branch.[5][6][7] This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival, and its constitutive activation is a key contributor to tumorigenesis in GNA11-mutant cancers.[1][3][7] This guide provides a detailed examination of the molecular mechanisms linking activated GNA11 to the MAPK/ERK pathway, presents quantitative data on pathway activation, details relevant experimental protocols, and visualizes the core signaling architecture.

Core Signaling Pathways: GNA11 to MAPK/ERK

The activation of the MAPK/ERK pathway by oncogenic GNA11 is primarily mediated through the canonical Phospholipase Cβ (PLCβ) / Protein Kinase C (PKC) axis, with crucial inputs from other signaling nodes like RasGRP3. A parallel, PLCβ-independent pathway involving the guanine nucleotide exchange factor Trio has also been identified.

The Canonical PLCβ-PKC-MAPK/ERK Axis

The primary mechanism involves a direct, sequential activation cascade. Constitutively active GNA11-GTP binds to and activates PLCβ isoforms.[3][8][9] PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7][9] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[2][7] The combination of membrane-bound DAG and elevated intracellular Ca²⁺ activates conventional and novel isoforms of Protein Kinase C (PKC).[2][5][7] Activated PKC, in turn, initiates the MAPK cascade by phosphorylating and activating RAF kinases, which subsequently phosphorylate and activate MEK1/2, culminating in the phosphorylation and activation of ERK1/2.[2][10]

The Role of RasGRP3 in MAPK Activation

Recent studies have identified Ras Guanine Nucleotide Releasing Protein 3 (RasGRP3) as a critical node that links DAG production to Ras activation, providing a parallel input into the MAPK cascade.[8][11] RasGRP3 is a DAG-regulated guanine nucleotide exchange factor for Ras.[11] In GNA11-mutant cells, the high levels of DAG produced by PLCβ directly recruit RasGRP3 to the plasma membrane.[11] Concurrently, activated PKC isoforms, specifically PKCδ and PKCε, phosphorylate RasGRP3, enhancing its activity.[11] This dual activation mechanism leads to potent stimulation of Ras, which then activates the canonical RAF-MEK-ERK module.[10][11] This finding helps explain why PKC inhibitors alone may not achieve sustained suppression of MAPK signaling in this context.[11]

The PLCβ-Independent Trio-Rho/Rac Pathway

Separate from the PLCβ-dependent pathways, activated Gαq/11 can directly engage the guanine nucleotide exchange factor (GEF) Trio.[4][12] Trio is unique in possessing two distinct GEF domains: GEFD1, which specifically activates Rac1, and GEFD2, which targets RhoA.[13][14] This direct, protein-protein interaction initiates a hardwired signaling circuit that leads to the sustained activation of Rho and Rac GTPases.[12] These GTPases are known to activate other MAPK family members, such as JNK and p38, which contribute to the regulation of gene expression and cell proliferation.[12][13] While this pathway's primary outputs are JNK and p38, crosstalk with the ERK pathway is possible, contributing to the complexity of GNA11-driven signaling.

Quantitative Data Presentation

The following tables summarize quantitative findings from studies investigating GNA11 mutations and their effect on downstream signaling.

Table 1: Frequency of GNAQ/11 Mutations in Uveal Melanoma (UM)

| Study Cohort | Total Samples | GNAQ/11 Mutant | Percentage | Citation |

|---|---|---|---|---|

| Primary UM | 42 | 35 | 83.3% | [6] |

| General UM | Varies | ~80-90% | 80-90% | [3][5][7] |

Data indicates that activating mutations in GNAQ or GNA11 are the predominant initiating event in the vast majority of uveal melanomas.

Table 2: MAPK Pathway Activation Status in GNAQ/11-Mutant Uveal Melanoma

| ERK1/2 Activation Level | Number of GNAQ/11 Mutant Tumors (n=35) | Percentage of Mutant Tumors | Citation |

|---|---|---|---|

| Strong / Moderate | 23 | 65.7% | [6] |

| Weak | 4 | 11.4% | [6] |

| Undetectable | 8 | 22.9% | [6] |

These findings highlight significant heterogeneity in MAPK pathway activation in vivo, even in tumors with a known GNAQ/11 driver mutation, suggesting that the mutational status alone is not a sufficient biomarker to predict response to MEK inhibitors.[6][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to elucidate the GNA11-MAPK/ERK pathway.

Protocol: Western Blotting for ERK1/2 Phosphorylation

This protocol is a standard method to quantify the activation of ERK1/2 downstream of GNA11.[16]

Objective: To measure the relative levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in cell lysates.

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (ERK1/2)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Stripping buffer (if reprobing the same membrane)

Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS. Lyse cells on ice with lysis buffer containing inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

-

Reprobing for Total ERK (Normalization):

-

Incubate the membrane in stripping buffer for 15-30 minutes to remove the first set of antibodies.[16]

-

Wash thoroughly and re-block the membrane.

-

Incubate with the primary antibody against total ERK1/2.

-

Repeat steps 8-10.

-

-

Quantification: Use densitometry software to measure the band intensity for both p-ERK and total ERK. The final result is expressed as the ratio of p-ERK to total ERK.[16]

Protocol: Transient Transfection Assay for Downstream Signaling

This method is used to study the specific effects of wild-type vs. mutant GNA11 in a controlled cellular environment.[6][15]

Objective: To express wild-type or mutant GNA11 in a cell line that does not endogenously harbor these mutations and assess the impact on downstream signaling (e.g., ERK phosphorylation).

Materials:

-

Host cell line (e.g., HEK293T, ARPE-19)

-

Expression vectors containing cDNA for wild-type GNA11 and mutant GNA11 (e.g., GNA11 Q209L)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding: Seed the host cell line in culture plates to achieve 70-90% confluency on the day of transfection.

-

Transfection Complex Preparation: Dilute the GNA11 expression vectors and the transfection reagent separately in serum-free medium. Combine the diluted DNA and reagent, mix gently, and incubate at room temperature to allow complexes to form.

-

Transfection: Add the transfection complexes to the cells and incubate for the time recommended by the reagent manufacturer (typically 4-6 hours).

-

Recovery: Replace the transfection medium with fresh, complete growth medium.

-

Incubation and Harvest: Culture the cells for 24-72 hours post-transfection to allow for protein expression.

-

Analysis: Harvest the cells and prepare lysates. Analyze the lysates for the expression of the transfected GNA11 (e.g., using an antibody against an epitope tag on the vector) and for the activation of downstream pathways, such as ERK phosphorylation, using the Western Blotting protocol described in 4.1.

Conclusion and Future Directions

The GNA11 protein, particularly when constitutively activated by oncogenic mutations, is a potent driver of the MAPK/ERK signaling pathway. The primary signal transduction occurs through the canonical PLCβ-DAG/IP3-PKC cascade, which is further amplified by the PKC- and DAG-dependent activation of RasGRP3. While this axis is central, the existence of parallel pathways, such as the Trio-Rho/Rac circuit, adds complexity and may provide mechanisms of resistance to targeted therapies. The observed heterogeneity in ERK activation in GNA11-mutant tumors underscores the influence of cellular context and other genetic alterations. For drug development professionals, these findings suggest that while MEK inhibitors are a rational approach, combination therapies that target multiple nodes simultaneously—such as co-targeting PKC and MEK—may be required for durable clinical responses.[5] Future research should continue to dissect the complex interplay between these pathways and identify novel therapeutic targets, such as RasGRP3, to more effectively treat GNA11-driven malignancies.

References

- 1. GNAQ/GNA11-Related Benign and Malignant Entities—A Common Histoembriologic Origin or a Tissue-Dependent Coincidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma [frontiersin.org]

- 3. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on GNA Alterations in Cancer: Implications for Uveal Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined PKC and MEK inhibition in uveal melanoma with GNAQ and GNA11 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterogeneity in Mitogen-Activated Protein Kinase (MAPK) Pathway Activation in Uveal Melanoma With Somatic GNAQ and GNA11 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring recent advances in signaling pathways and hallmarks of uveal melanoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GNAQ/11 Mutations in Uveal Melanoma: Is YAP the Key to Targeted Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. A genome-wide RNAi screen reveals a Trio-regulated Rho GTPase circuitry transducing GPCR-initiated mitogenic signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The two guanine nucleotide exchange factor domains of Trio link the Rac1 and the RhoA pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GNA11 in Calcium Sensing and Homeostasis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pivotal role of the G-protein alpha-11 subunit (GNA11) in calcium sensing and the maintenance of calcium homeostasis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on GNA11's function, its interaction with the Calcium-Sensing Receptor (CaSR), and its implication in human disease, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: GNA11 as a Key Transducer in Calcium Signaling

The GNA11 gene encodes the alpha subunit of the G11 protein (Gα11), a member of the Gq/11 class of heterotrimeric G-proteins.[1] These proteins are critical intracellular signaling partners for G-protein coupled receptors (GPCRs), acting as molecular switches to translate extracellular stimuli into cellular responses.[2] Gα11 is ubiquitously expressed and plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.[3][4]

A primary and well-characterized function of GNA11 is its role in extracellular calcium (Ca2+e) homeostasis.[5] It achieves this by coupling to the Calcium-Sensing Receptor (CaSR), a Class C GPCR predominantly found in the parathyroid glands and kidneys.[3][6] The CaSR-GNA11 signaling axis is fundamental for regulating the levels of parathyroid hormone (PTH), a key hormone in calcium metabolism.[3][7]

The GNA11 Signaling Pathway in Calcium Homeostasis

The canonical GNA11 signaling pathway begins with the activation of the CaSR by elevated Ca2+e levels. This activation triggers a conformational change in the CaSR, which in turn activates its associated G-protein, G11, by promoting the exchange of GDP for GTP on the Gα11 subunit. The activated Gα11-GTP then dissociates from its beta-gamma subunits and stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+i), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the inhibition of PTH secretion from the parathyroid glands and increased calcium excretion in the kidneys.[3][7]

References

- 1. Allosteric Modulation of the Calcium-sensing Receptor Rectifies Signaling Abnormalities Associated with G-protein α-11 Mutations Causing Hypercalcemic and Hypocalcemic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. GNA11 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. GNAQ/GNA11-Related Benign and Malignant Entities—A Common Histoembriologic Origin or a Tissue-Dependent Coincidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OR07-06 The Roles of GNAQ and GNA11 in Calcium-Sensing Receptor (CaSR) Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medlineplus.gov [medlineplus.gov]

GNA11 Mutations in Congenital Mosaic Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatic mosaic activating mutations in the GNA11 gene, encoding the G protein alpha subunit α11, are increasingly recognized as the genetic basis for a spectrum of congenital disorders characterized by vascular and pigmentary abnormalities. This technical guide provides a comprehensive overview of the current understanding of GNA11 mutations in these conditions, with a focus on Phakomatosis Pigmentovascularis (PPV) and Sturge-Weber Syndrome (SWS). It aims to serve as a resource for researchers and professionals in drug development by detailing the associated clinical phenotypes, the underlying signaling pathway dysregulation, and the experimental methodologies employed to study these mosaic disorders.

Introduction to GNA11 and Congenital Mosaicism

The GNA11 gene encodes a crucial alpha subunit of the Gq class of heterotrimeric G proteins. These proteins are key transducers of signals from G protein-coupled receptors (GPCRs) on the cell surface to intracellular effector proteins, thereby regulating a multitude of cellular processes. Activating mutations in GNA11, occurring post-zygotically, lead to a mosaic distribution of affected cells, resulting in a variety of clinical presentations. These mutations are typically found at very low levels in affected tissues and are often undetectable in the blood, underscoring their mosaic nature.[1][2] The most frequently identified mutations occur at codons R183 and Q209.[3][4]

Congenital mosaic disorders arising from GNA11 mutations primarily include:

-

Phakomatosis Pigmentovascularis (PPV): A rare syndrome characterized by the coexistence of vascular malformations, such as capillary malformations (port-wine stains), and pigmentary lesions, including dermal melanocytosis (Mongolian spots) and nevus of Ota.[1][5][6]

-

Sturge-Weber Syndrome (SWS): A neurocutaneous disorder defined by a facial port-wine birthmark, glaucoma, and neurological abnormalities like seizures and leptomeningeal angiomatosis.[7][8] While more commonly associated with GNAQ mutations, a subset of SWS cases are caused by mutations in its paralog, GNA11.[3][7]

Quantitative Data on GNA11 Mutations

The prevalence of GNA11 mutations varies across different congenital mosaic disorders. The following tables summarize the quantitative data from key studies.

Table 1: Frequency of GNA11 Mutations in Congenital Mosaic Disorders

| Disorder | Cohort Size | Number with GNA11/GNAQ Mutations | Percentage with GNA11/GNAQ Mutations | Specific GNA11 Mutation Frequency (if specified) | Reference |

| Phakomatosis Pigmentovascularis (PPV) | 11 | 8 | 73% | 7 patients with GNA11 (p.R183C) | [4] |

| PPV (Chinese cohort) | 13 | 11 | 85% | 7 patients with GNA11 (c.547C>T, p.R183C) | [5] |

| Sturge-Weber Syndrome (SWS) & PPV | Not specified | 49% of patients with SWS, PPV, or EDM | 71% for SWS, 63% for PPV | One SWS patient with GNA11 mosaicism | [3] |

| Atypical Sturge-Weber Syndrome | 1 | 1 | 100% | GNA11 p.R183Q with 6.1% mutant allele frequency in brain tissue | [9] |

Table 2: Variant Allele Frequencies (VAF) of Somatic GNA11 Mutations

| Disorder | Tissue Type | GNA11 Mutation | Variant Allele Frequency (VAF) | Detection Method | Reference |

| Phakomatosis Pigmentovascularis (PPV) | Skin (vascular lesion) | c.547C>T (p.R183C) | 9.6% | Not specified | [10] |

| Phakomatosis Pigmentovascularis (PPV) | Skin (pigmentary lesion) | c.547C>T (p.R183C) | 15.5% | Not specified | [10] |

| Phakomatosis Pigmentovascularis (PPV) | Skin | c.547C>T (p.R183C) | 2.4% - 7.6% | Whole-Exome Sequencing | [5] |

| Atypical Sturge-Weber Syndrome | Brain | p.R183Q | 6.1% | Whole-Exome Sequencing | [9] |

| Atypical Sturge-Weber Syndrome | Brain (3 regions) | p.R183Q | 0.7%, 1.9%, 1.9% | Targeted Next-Generation Sequencing | [9] |

| Atypical Sturge-Weber Syndrome | Skin (affected) | p.R183Q | 5.9% | Targeted Next-Generation Sequencing | [9] |

Signaling Pathway Dysregulation

Activating mutations in GNA11 lead to the constitutive activation of the Gα11 protein, resulting in the persistent stimulation of downstream signaling pathways, independent of GPCR activation. This dysregulation is central to the pathophysiology of the associated disorders. The primary affected pathways include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival. Constitutively active Gα11 stimulates Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC). PKC then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK, leading to altered gene expression and cellular responses.[11] In vitro expression of mutant GNA11 has been shown to activate the p38 MAPK, JNK, and ERK pathways.[1][2]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell growth, metabolism, and survival. While less directly characterized in the context of GNA11 mosaicism compared to the MAPK pathway, Gq/11 signaling can lead to the activation of PI3K. Activated PI3K generates PIP3, which recruits and activates AKT. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival and proliferation.

Experimental Protocols

Detection of Mosaic GNA11 Mutations

Due to the low allele frequency of somatic mutations, highly sensitive techniques are required for their detection.

a) Sample Collection and DNA Extraction:

-

Biopsies from affected tissues (e.g., skin from a port-wine stain or pigmentary lesion) are the preferred source material.

-

Blood samples are typically used as a control to confirm the somatic nature of the mutation, as it is usually undetectable in leukocytes.[1][2]

-

Genomic DNA is extracted from tissues and blood using standard commercial kits.

b) Sequencing Methodologies:

-

Whole-Exome Sequencing (WES): WES on DNA from affected tissue can identify GNA11 variants. A somatic variant is typically called if it is covered by a sufficient number of variant alleles with a variant allele frequency (VAF) significantly above the background error rate (e.g., >1%).[5]

-

Targeted Next-Generation Sequencing (NGS): This method provides high-depth coverage of specific genes of interest, including GNA11, increasing the sensitivity for detecting low-level mosaicism.[9]

-

Droplet Digital PCR (ddPCR): A highly sensitive and quantitative method for detecting and quantifying rare mutations. Assays are designed to specifically amplify the wild-type and mutant alleles.

-

Sanger Sequencing with Enrichment: For very low VAFs, enrichment of the mutant allele may be necessary prior to Sanger sequencing. This can be achieved by restriction enzyme digestion of the wild-type allele if the mutation creates or destroys a restriction site.[2]

In Vitro Functional Assays

-

Cell Culture and Transfection: Human cell lines (e.g., HEK293T) are cultured under standard conditions.[4] Plasmids containing wild-type or mutant GNA11 cDNA are transfected into the cells using a suitable transfection reagent.

-

Western Blotting: To assess the activation of downstream signaling pathways, protein lysates are collected from transfected cells. Western blotting is performed using antibodies specific for phosphorylated (activated) forms of key signaling proteins (e.g., phospho-ERK, phospho-AKT) and total protein levels as controls.[4]

In Vivo Animal Models

-

Zebrafish Model:

-

Construct Generation: Human wild-type and mutant GNA11 cDNA are cloned into a vector under the control of a melanocyte-specific promoter (e.g., mitfa).[4]

-

Microinjection: The constructs are microinjected into one-cell stage zebrafish embryos.

-

Phenotypic Analysis: The resulting mosaic transgenic zebrafish are raised to adulthood and monitored for the development of phenotypes that recapitulate human disease, such as extensive dermal melanocytosis.[1][2] Histological analysis of affected tissues can be performed to examine cellular changes.[2]

-

-

Mouse Model:

-

Generation of Knock-in Mice: Genetically engineered mouse models can be created with conditional expression of mutant GNA11 (e.g., GNA11 Q209L) under the control of a ubiquitous or tissue-specific promoter (e.g., Rosa26) with a Cre-LoxP system.[12]

-

Induction of Mutation: The expression of the mutant allele can be induced at a specific time point by administering tamoxifen to mice carrying a CreER-T2 transgene under a cell-type-specific promoter (e.g., Tyr-CreER-T2 for melanocytes).[12]

-

Phenotypic Characterization: The mice are monitored for the development of relevant phenotypes, such as pigmented lesions or vascular abnormalities. Tissues can be harvested for histological and molecular analysis.

-

Conclusion and Future Directions

The identification of somatic activating GNA11 mutations has significantly advanced our understanding of the molecular basis of congenital mosaic disorders like PPV and a subset of SWS. The elucidation of the downstream signaling pathways provides a foundation for the development of targeted therapies. Future research should focus on:

-

Expanding Genotype-Phenotype Correlations: Larger cohort studies are needed to better define the clinical spectrum associated with specific GNA11 mutations and to understand the phenotypic overlap with GNAQ-related disorders.

-

Developing Novel Therapeutic Strategies: The constitutively active signaling pathways represent prime targets for small molecule inhibitors. Preclinical studies in relevant animal models will be crucial for evaluating the efficacy and safety of such therapies.

-

Improving Diagnostic Tools: Further refinement of highly sensitive and cost-effective methods for detecting low-level mosaicism will improve diagnostic accuracy and enable earlier intervention.

This guide provides a snapshot of the current knowledge in a rapidly evolving field. Continued research into the molecular mechanisms and clinical consequences of GNA11 mutations holds the promise of improved diagnostics and novel therapeutic options for individuals affected by these challenging congenital disorders.

References

- 1. Mosaic Activating Mutations in GNA11 and GNAQ Are Associated with Phakomatosis Pigmentovascularis and Extensive Dermal Melanocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Mosaic Activating Mutations in GNA11 and GNAQ Are Associated with Phakomatosis Pigmentovascularis and Extensive Dermal Melanocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Somatic GNA11/GNAQ variants in a cohort of Chinese children with phakomatosis pigmentovascularis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dermnetnz.org [dermnetnz.org]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. dovepress.com [dovepress.com]

- 9. Identification of a mosaic activating mutation in GNA11 in atypical Sturge-Weber Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

GNA11 Expression Across Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNA11, a member of the Gq alpha subunit family of heterotrimeric G proteins, is a critical transducer of signals from G protein-coupled receptors (GPCRs). Its activation initiates a cascade of intracellular events with profound physiological consequences. Understanding the expression profile of GNA11 across various human tissues is paramount for elucidating its role in both normal physiology and pathological conditions, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of GNA11 expression, detailing quantitative data, experimental methodologies, and the core signaling pathway it governs.

Quantitative Expression of GNA11

The expression of GNA11 varies across different human tissues at both the messenger RNA (mRNA) and protein levels. The following tables summarize quantitative data from prominent publicly available databases, providing a comparative view of GNA11 abundance.

GNA11 mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide extensive RNA sequencing (RNA-seq) data across a wide array of non-diseased human tissues. The data is presented in Transcripts Per Million (TPM) and normalized TPM (nTPM), which are units that account for sequencing depth and gene length, allowing for comparison of expression levels across different samples and genes.[1][2][3]

| Tissue | GTEx Median TPM | Human Protein Atlas Consensus nTPM |

| Adipose - Subcutaneous | 15.6 | 28.1 |

| Adrenal Gland | 22.1 | 35.8 |

| Artery - Aorta | 25.4 | 41.2 |

| Artery - Coronary | 21.7 | 35.1 |

| Artery - Tibial | 24.9 | 40.3 |

| Brain - Cerebellum | 12.3 | 20.0 |

| Brain - Cortex | 10.9 | 17.7 |

| Breast - Mammary Tissue | 11.5 | 18.6 |

| Colon - Transverse | 33.1 | 53.6 |

| Esophagus - Mucosa | 19.8 | 32.1 |

| Heart - Left Ventricle | 14.2 | 23.0 |

| Kidney - Cortex | 18.9 | 30.6 |

| Liver | 12.8 | 20.7 |

| Lung | 17.5 | 28.3 |

| Muscle - Skeletal | 8.7 | 14.1 |

| Ovary | 28.4 | 45.9 |

| Pancreas | 16.3 | 26.4 |

| Pituitary | 26.7 | 43.2 |

| Prostate | 20.1 | 32.5 |

| Skin - Sun Exposed (Lower leg) | 13.4 | 21.7 |

| Small Intestine - Terminal Ileum | 30.5 | 49.3 |

| Spleen | 23.8 | 38.5 |

| Stomach | 21.2 | 34.3 |

| Testis | 15.9 | 25.7 |

| Thyroid | 29.6 | 47.9 |

| Uterus | 24.1 | 39.0 |

| Vagina | 18.3 | 29.6 |

Data sourced from the GTEx Portal and The Human Protein Atlas.[2][4] TPM and nTPM values are indicators of relative mRNA abundance.

GNA11 Protein Abundance in Human Tissues

The PaxDb (Protein Abundance Database) provides data on protein abundance, often expressed in parts per million (ppm), which represents the fraction of a specific protein in the total proteome of a given tissue.[5][6][7][8][9] The Human Protein Atlas also provides qualitative assessments of protein expression based on immunohistochemistry.

| Tissue | PaxDb Abundance (ppm) | Human Protein Atlas Staining |

| Adipose tissue | 1.8 | Low |

| Adrenal gland | 15.3 | Medium |

| Appendix | 8.2 | Medium |

| Bone marrow | 3.5 | Low |

| Brain (Cerebral Cortex) | 4.1 | Medium |

| Colon | 12.7 | Medium |

| Duodenum | 9.8 | Medium |

| Endometrium | 6.4 | Medium |

| Esophagus | 7.1 | Medium |

| Fallopian tube | 11.5 | Medium |

| Gallbladder | 14.2 | Medium |

| Heart muscle | 5.6 | Medium |

| Kidney | 6.9 | Medium |

| Liver | 3.3 | Low |

| Lung | 4.8 | Medium |

| Lymph node | 5.2 | Medium |

| Ovary | 135.0 | High |

| Pancreas | 6.2 | Medium |

| Placenta | 10.1 | Medium |

| Prostate | 8.9 | Medium |

| Rectum | 11.3 | Medium |

| Salivary gland | 7.5 | Medium |

| Skin | 2.7 | Low |

| Small intestine | 10.4 | Medium |

| Spleen | 9.1 | Medium |

| Stomach | 8.3 | Medium |

| Testis | 130.0 | High |

| Thyroid gland | 18.6 | Medium |

| Tonsil | 6.7 | Medium |

| Urinary bladder | 5.9 | Medium |

Data sourced from PaxDb and The Human Protein Atlas.[4][5] PaxDb values are integrated from multiple datasets and represent relative protein abundance. HPA staining is a qualitative assessment.

Experimental Protocols

Accurate determination of GNA11 expression relies on robust and well-defined experimental methodologies. This section provides detailed protocols for the key techniques used to quantify GNA11 mRNA and protein levels.

Immunohistochemistry (IHC) for GNA11 Protein Detection

IHC is used to visualize the distribution and localization of GNA11 protein in tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).[10][11]

-

Clear the tissue in xylene and embed in paraffin wax.[10][11]

-

Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.[12]

2. Deparaffinization and Rehydration:

-

Bake slides at 60°C for at least 30 minutes.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.[13]

3. Antigen Retrieval:

-

Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[11]

-

Heat the buffer to 95-100°C in a water bath or microwave and incubate for 20 minutes.

-

Allow slides to cool to room temperature for at least 20 minutes.[11]

4. Staining:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[10]

-

Rinse slides with phosphate-buffered saline (PBS).

-

Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.[12]

-

Incubate with a primary antibody against GNA11 (e.g., a rabbit polyclonal antibody) diluted in blocking buffer (typically 1:50 to 1:200 dilution) overnight at 4°C in a humidified chamber.[14]

-

Wash slides three times with PBS.

-

Incubate with a biotinylated goat anti-rabbit secondary antibody for 30-60 minutes at room temperature.[13]

-

Wash slides three times with PBS.

-

Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes.

-

Wash slides three times with PBS.

-

Visualize the signal by adding 3,3'-diaminobenzidine (DAB) substrate, and monitor for color development (typically 1-5 minutes).[12]

-

Stop the reaction by rinsing with distilled water.

5. Counterstaining and Mounting:

-

Counterstain with Mayer's hematoxylin for 1-2 minutes to visualize cell nuclei.[15]

-

"Blue" the sections in running tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

Western Blotting for GNA11 Protein Quantification

Western blotting is used to detect and quantify GNA11 protein in tissue or cell lysates.

1. Sample Preparation (Tissue Lysate):

-

Homogenize ~20-30 mg of frozen tissue in 200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[16]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[17]

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody against GNA11 diluted in blocking buffer (e.g., 1:500-1:2000) overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times for 5-10 minutes each with TBST.[17]

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Signal Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

For quantification, ensure that the signal is within the linear range of detection and normalize to a loading control protein (e.g., GAPDH or β-actin).

RNA Sequencing (RNA-seq) for GNA11 mRNA Quantification

RNA-seq provides a comprehensive and quantitative analysis of the transcriptome, including the expression level of GNA11.

1. RNA Extraction:

-

Isolate total RNA from fresh or frozen tissue samples using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is generally recommended.

2. Library Preparation:

-

Enrich for mRNA from total RNA using oligo(dT)-magnetic beads to capture polyadenylated transcripts.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR to generate a sufficient quantity for sequencing.

3. Sequencing:

-

Quantify the final library and assess its quality.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads) will depend on the experimental goals.

4. Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.[18]

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Normalization: Normalize the raw counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM). For differential expression analysis, methods like DESeq2 or edgeR are used.[19]

Signaling Pathways and Experimental Workflows

GNA11 Signaling Pathway

GNA11 is a key component of the Gq/11 signaling pathway, which is activated by a variety of GPCRs.[20][21][22] Upon receptor activation, GNA11 exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent activation of downstream effectors.[23] The canonical effector of activated GNA11 is Phospholipase C-beta (PLCβ).[24] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[23][25] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[23] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[26] These signaling events ultimately lead to a wide range of cellular responses, including proliferation, differentiation, and contraction.[27][28]

Caption: The GNA11 (Gq/11) signaling pathway.

Experimental Workflow: Quantification of GNA11 Expression

The following diagram illustrates a typical experimental workflow for quantifying GNA11 expression in human tissue samples, integrating both protein and mRNA level analyses.

Caption: Workflow for GNA11 expression analysis.

References

- 1. nanostring.com [nanostring.com]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. Gene expression [biocorecrg.github.io]

- 4. Tissue expression of GNA11 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. pax-db.org [pax-db.org]

- 6. pax-db.org [pax-db.org]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. PaxDb, a Database of Protein Abundance Averages Across All Three Domains of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Version 4.0 of PaxDb: Protein abundance data, integrated across model organisms, tissues, and cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 11. abcepta.com [abcepta.com]

- 12. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. urmc.rochester.edu [urmc.rochester.edu]

- 14. elabscience.com [elabscience.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Western blot [protocols.io]

- 17. origene.com [origene.com]

- 18. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 19. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]

- 20. Frontiers | Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma [frontiersin.org]

- 21. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 24. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. GNA11 | Cancer Genetics Web [cancer-genetics.org]

- 28. Update on GNA Alterations in Cancer: Implications for Uveal Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Discovery and Initial Characterization of the GNA11 Gene

This document provides a comprehensive overview of the discovery and foundational characterization of the GNA11 gene and its protein product, Gα11. It details the initial identification, molecular features, signaling pathways, and the experimental protocols used in its early characterization.

Introduction

The GNA11 gene encodes the G protein subunit alpha 11 (Gα11), a critical component of heterotrimeric guanine nucleotide-binding proteins (G proteins).[1][2] G proteins are essential signal transducers that relay extracellular signals from G protein-coupled receptors (GPCRs) to intracellular effector molecules, thereby regulating a vast array of cellular processes.[3] Gα11 belongs to the Gq/11 class of alpha subunits, which are primarily known for their role in activating phospholipase C-β (PLC-β).[4][5] This guide focuses on the seminal work that led to the identification and functional elucidation of this important signaling protein.

Discovery and Cloning

The discovery of Gα11 was part of a broader effort to uncover the diversity of G protein alpha subunits. In 1991, Strathmann and Simon utilized a polymerase chain reaction (PCR)-based strategy with degenerate primers corresponding to conserved regions of known Gα subunits to identify novel family members in mice.[6] This investigation revealed a new Gα subunit, which they named Gα11, and classified it into the Gq class alongside the highly homologous Gαq.[6]

In the same year, the human ortholog of the GNA11 gene was cloned and sequenced by Jiang et al.[6] This work confirmed the high degree of conservation between the murine and human proteins and provided the primary amino acid sequence, laying the groundwork for its functional characterization.

Molecular Characterization

The initial characterization of the GNA11 gene and the Gα11 protein established its fundamental molecular features.

Gene and mRNA Structure

The human GNA11 gene is located on chromosome 19p13.3 and is composed of 7 exons.[5][7] The transcribed messenger RNA (mRNA) contains an open reading frame (ORF) of 1080 nucleotides.[7]

Protein Structure and Properties

The Gα11 protein consists of 359 amino acids with a calculated molecular weight of approximately 42.1 kDa.[6][7] As a member of the Gαq/11 family, it shares a high degree of sequence homology with Gαq (approximately 90%).[8] The protein contains the characteristic guanine nucleotide-binding site and possesses intrinsic GTPase activity, which is crucial for terminating the signal by hydrolyzing bound GTP to GDP.[3]

| Parameter | Value | Reference |